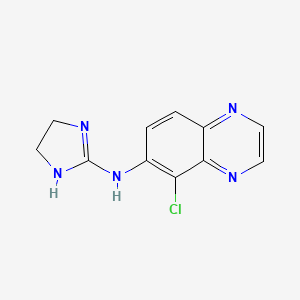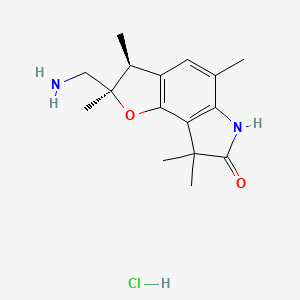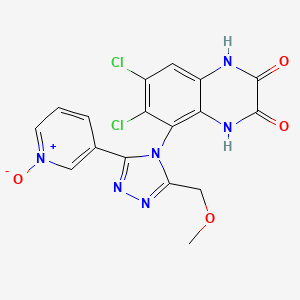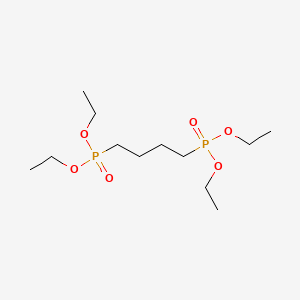
Bis(fosfonato)butano-1,4-diilo tetraetilo
Descripción general
Descripción
Tetraethyl butane-1,4-diylbis(phosphonate) is an alkyl chain-based PROTAC linker . It has the molecular formula C12H28O6P2 .
Synthesis Analysis
This compound is used in the synthesis of PROTACs . PROTACs are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein .Molecular Structure Analysis
The molecular weight of Tetraethyl butane-1,4-diylbis(phosphonate) is 330.29 . The SMILES representation of its structure is O=P(OCC)(OCC)CCCCP(OCC)(OCC)=O .Chemical Reactions Analysis
As a PROTAC linker, Tetraethyl butane-1,4-diylbis(phosphonate) is involved in the formation of PROTACs . These molecules exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .Physical And Chemical Properties Analysis
Tetraethyl butane-1,4-diylbis(phosphonate) has a molecular weight of 330.29 and a molecular formula of C12H28O6P2 .Aplicaciones Científicas De Investigación
Polimerización por radicales libres
El Bis(fosfonato)butano-1,4-diilo tetraetilo se ha utilizado en la polimerización por radicales libres . Este compuesto, un derivado del 1,3-butadieno que contiene dos funciones de fosfonato de dietilo en una molécula, se polimerizó en diversas condiciones. La polimerización se realizó en benceno a 60 °C durante 21 horas utilizando un 1% molar de 2,2'-azobisisobutironitrilo como iniciador . El polímero obtenido era pegajoso y tenía un peso molecular medio numérico de 69.000 .
Bioconjugación
El this compound es un enlace no escindido para la bioconjugación . Contiene un grupo COOR/Éster y un grupo COOR/Éster, lo que lo hace útil para conectar moléculas biológicas de forma estable .
Inhibición de la sintasa de escualeno
Se ha descubierto que los bisfosfonatos, incluido el this compound, inhiben la sintasa de escualeno . Esta inhibición protege a las células contra las citolisinas dependientes del colesterol . El bisfosfonato más eficaz redujo la fuga de potasio de las células inducida por la pioolisina, limitó los cambios en el citoesqueleto, evitó las respuestas al estrés celular de las quinasas de proteínas activadas por mitógenos y redujo el colesterol celular .
Síntesis de aminobisfosfonatos
El this compound se ha utilizado en la síntesis de aminobisfosfonatos . Los aminobisfosfonatos han encontrado importantes aplicaciones industriales, principalmente como inhibidores de la formación de incrustaciones y como inhibidores de la corrosión, acciones que derivan de su capacidad para complejar iones metálicos .
Desarrollo de nuevos biomateriales y nanomateriales
El this compound se ha utilizado en el diseño y síntesis de nuevos biomateriales y nanomateriales . Estos materiales tienen buenas aplicaciones en expansión además del uso terapéutico como bisfosfonatos tradicionales .
Mecanismo De Acción
Target of Action
Tetraethyl butane-1,4-diylbis(phosphonate) is primarily used as a linker in the synthesis of PROTACs . PROTACs (PROteolysis TArgeting Chimeras) are a class of drugs that target proteins for degradation .
Mode of Action
This compound acts as a linker in PROTACs, connecting two different ligands . One ligand binds to an E3 ubiquitin ligase, and the other ligand binds to the target protein . The formation of this ternary complex leads to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell . By exploiting this system, PROTACs can selectively degrade target proteins .
Result of Action
The primary result of the action of Tetraethyl butane-1,4-diylbis(phosphonate) is the selective degradation of target proteins . This can lead to various molecular and cellular effects, depending on the specific target protein being degraded.
Direcciones Futuras
Propiedades
IUPAC Name |
1,4-bis(diethoxyphosphoryl)butane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28O6P2/c1-5-15-19(13,16-6-2)11-9-10-12-20(14,17-7-3)18-8-4/h5-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RODFSBORIZJBLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCCCP(=O)(OCC)OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28O6P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20992716 | |
| Record name | Tetraethyl butane-1,4-diylbis(phosphonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20992716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7203-67-0 | |
| Record name | Tetraethyl butane-1,4-diylbis(phosphonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20992716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



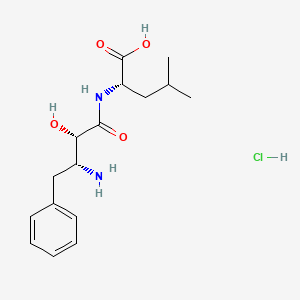
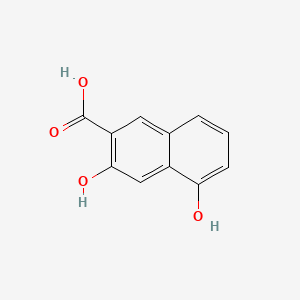
![2-(11-Hydroxy-3-oxo-3H-dibenzo[C,H]xanthen-7-YL)benzoic acid](/img/structure/B1682680.png)
![2-Methyl-furan-3-carbothioic acid [4-chloro-3-(3-methyl-but-2-enyloxy)-phenyl]-amide](/img/structure/B1682681.png)
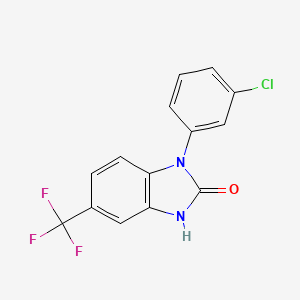
![3-[({[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]thio}acetyl)amino]benzoic acid](/img/structure/B1682685.png)
![1-[5-(4-Nitrophenoxy)pentyl]pyrrolidine](/img/structure/B1682686.png)
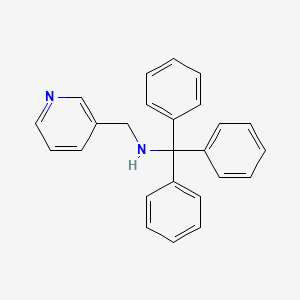
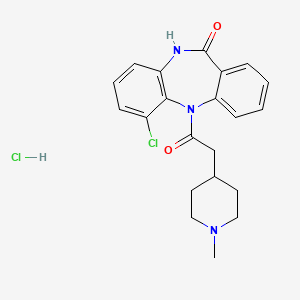
![4-[(E)-(5-Oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]benzenecarboximidamide](/img/structure/B1682689.png)
![4-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]benzenecarboximidamide;2,2,2-trifluoroacetic acid](/img/structure/B1682690.png)
